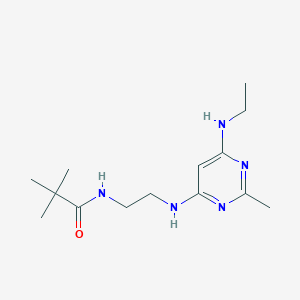

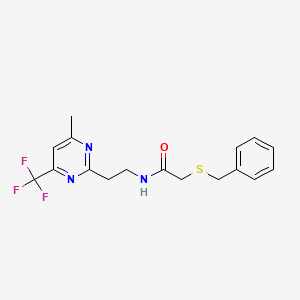

![molecular formula C10H10N2OS2 B2888130 2-(allylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338779-11-6](/img/structure/B2888130.png)

2-(allylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thieno[2,3-d]pyrimidin-4(3H)-ones are a class of compounds that have been synthesized and screened against Mycobacteria as a part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves the design and creation of a number of these compounds . An improved synthesis of related compounds, pyrido[2,3-d]pyrimidin-4(1H)-ones, has been optimized by varying solvents, catalysts, and the use of microwave irradiation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones are complex and involve multiple stages . For example, the synthesis of related compounds, pyrido[2,3-d]pyrimidin-4(1H)-ones, involves the use of amines .Wissenschaftliche Forschungsanwendungen

Antitubercular Agents

Thieno[3,2-d]pyrimidin-4(3H)-ones have been synthesized and evaluated for their potential as antitubercular agents . Some compounds in this class have shown significant activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. These findings suggest that thienopyrimidinones could be developed further as treatments for tuberculosis.

BTK Inhibitors for Mantle Cell Lymphoma

Novel derivatives of pyrazolopyrimidine, which include the thieno[3,2-d]pyrimidin-4(3H)-one structure, have been designed as reversible BTK inhibitors with potent antiproliferative activity in mantle cell lymphoma (MCL) cell lines . These compounds have shown promise in improving antiproliferative activity compared to lead compounds and could serve as valuable lead compounds for developing antitumor agents.

Electrophilic Cyclization in Organic Synthesis

The compound has been used in the study of regioselectivity of intramolecular electrophilic cyclization . This research explores the synthesis of new functionalized pyrimidine derivatives, which is crucial for the development of new pharmaceuticals and materials.

Synthesis of Heterocyclic Systems

Aryltellurium trichlorides have been utilized as cyclizing agents for constructing heterocyclic systems with an exocyclic aryltellurium fragment . This process is important for the synthesis of complex organic molecules that can have various applications in medicinal chemistry.

Development of Antimycobacterial Agents

The synthesis and screening of thieno[3,2-d]pyrimidin-4(3H)-ones have been part of programs aimed at developing new antimycobacterial agents . The activity of these compounds against mycobacteria highlights their potential in treating infections caused by these bacteria.

Potential in Treating Autoimmune Diseases

The structural motif of thieno[3,2-d]pyrimidin-4(3H)-one is present in compounds that have been evaluated for their role in treating autoimmune diseases . This is due to their ability to inhibit Bruton’s tyrosine kinase (BTK), a key component in B-cell receptor signaling pathways.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have shown significant antimycobacterial activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It is known that thieno[2,3-d]pyrimidin-4(3h)-ones have been designed and synthesized as potential antitubercular agents . The compound’s interaction with its targets likely involves binding to specific enzymes or proteins, inhibiting their function and leading to antimycobacterial effects.

Biochemical Pathways

Given its antimycobacterial activity, it may interfere with the metabolic pathways of mycobacterium tuberculosis, leading to inhibition of bacterial growth .

Result of Action

The result of the compound’s action is the inhibition of growth in Mycobacterium tuberculosis, as evidenced by its antimycobacterial activity . This suggests that the compound could potentially be developed as an antitubercular agent.

Eigenschaften

IUPAC Name |

3-methyl-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS2/c1-3-5-15-10-11-7-4-6-14-8(7)9(13)12(10)2/h3-4,6H,1,5H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFOZYPAUNYOHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=CS2)N=C1SCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(allylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-7-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B2888047.png)

![ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2888050.png)

![Methyl 3-(acetyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2888052.png)

![2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2888053.png)

![pentasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate](/img/no-structure.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B2888064.png)

![(2E)-3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2888065.png)

![1-(4-Methoxybenzyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2888069.png)